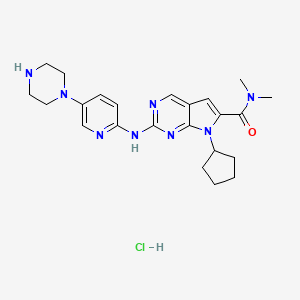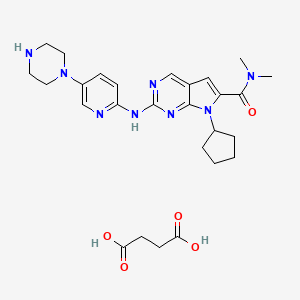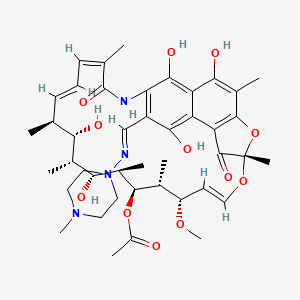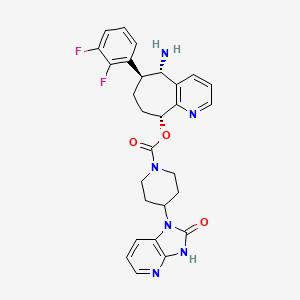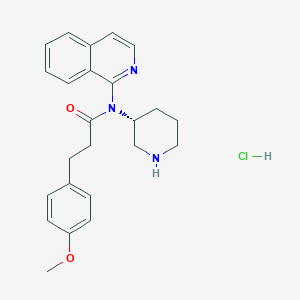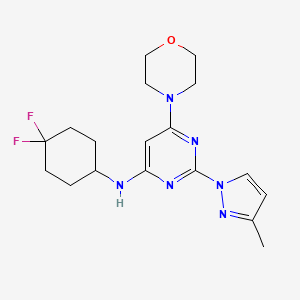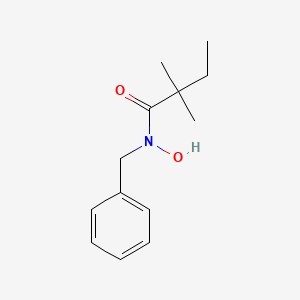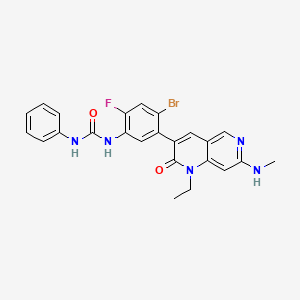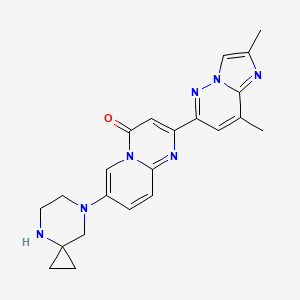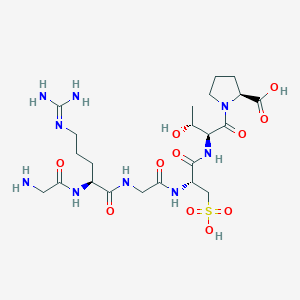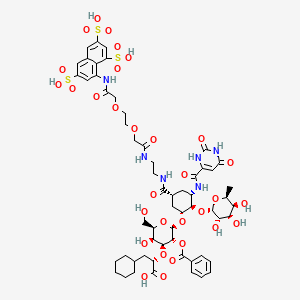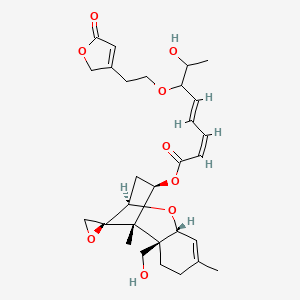
Roridin L2
Overview
Description
Roridin L2 is a fungal metabolite and a biosynthetic precursor of Satratoxin G . It is known to possess little in vitro or in vivo toxic activity .
Synthesis Analysis
Roridin L2 is a putative biosynthetic precursor of Satratoxin G . It is produced by the filamentous fungus Stachybotrys chartarum .Molecular Structure Analysis
The molecular formula of Roridin L2 is C29H38O9 . Its systematic name is (4beta)-15-Hydroxy-12,13-epoxytrichothec-9-en-4-yl (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2,5-dihydro-3-furanyl)ethoxy]-2,4-octadienoate .Physical And Chemical Properties Analysis
Roridin L2 has a molecular weight of 530.6 . It is an oil in its pure form .Scientific Research Applications
Roridin E's Potent Antiproliferative Activity : Roridin E, a macrocyclic trichothecene mycotoxin, shows potent antiproliferative activity against cancer cell lines. A study found that its derivative, 12′-Hydroxyroridin E, isolated from a marine-derived fungus, exhibited significantly lower cytotoxicity, suggesting the critical role of the 12′-position in its cytotoxicity (Oda et al., 2010).
Inhibition of Pollen Development : Roridin A and verrucarin A, related to Roridin L2, have been shown to inhibit pollen development in Arabidopsis thaliana, indicating a potential use in plant biology research (Shimada et al., 2004).
Role in Plant Pathology : Roridin E, produced by Myrothecium roridum, affects the growth of the pathogen in muskmelon, suggesting its role as a virulence factor in plant disease (Kuti et al., 1989).
Effect on Human Lymphocytes : Roridin A and verrucarin A can inhibit human lymphocyte transformation, highlighting their potential impact on the immune system (Pestka & Forsell, 1988).
Toxicological Studies on Mice : Roridin A's impact on serum protein and genotoxicity in male mice liver was studied, providing insights into its toxicological profile (Qusti et al., 2011).
Antimicrobial and Antifungal Properties : Research indicates that macrocyclic trichothecenes like roridin A and D have antimicrobial and antifungal activities, making them potential candidates for developing inhibitors against specific plant pathogens (Xie et al., 2008).
Antibody Production for Detection : An enzyme immunoassay was developed for roridin A, demonstrating the production and properties of rabbit antibodies against this compound, useful for detection purposes (M�rtlbauer et al., 1988).
Antimalarial Properties : Roridin E acetate and other macrocyclic trichothecene isomers isolated from Myrothecium verrucaria were evaluated for their antimalarial activity, indicating a new potential therapeutic use (Isaka et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRVDWRBKREW-JNMAXWDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roridin L2 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



